Ethyl 2-aminothiazole-5-carboxylate hydrochloride

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Ethyl 2-aminothiazole-5-carboxylate hydrochloride (CAS 162849-96-9) is a functionalized thiazole heterocycle supplied as a hydrochloride salt, with a molecular weight of 208.67 g/mol. The core ethyl 2-aminothiazole-5-carboxylate scaffold serves as a privileged structure in medicinal chemistry, with the hydrochloride salt form enhancing aqueous solubility and handling properties compared to the neutral free base (CAS 32955-21-8).

Molecular Formula C6H9ClN2O2S
Molecular Weight 208.67 g/mol
CAS No. 162849-96-9
Cat. No. B174416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-aminothiazole-5-carboxylate hydrochloride
CAS162849-96-9
Molecular FormulaC6H9ClN2O2S
Molecular Weight208.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(S1)N.Cl
InChIInChI=1S/C6H8N2O2S.ClH/c1-2-10-5(9)4-3-8-6(7)11-4;/h3H,2H2,1H3,(H2,7,8);1H
InChIKeySQNIBACOPWYWND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Aminothiazole-5-Carboxylate Hydrochloride: Sourcing and Procurement Overview


Ethyl 2-aminothiazole-5-carboxylate hydrochloride (CAS 162849-96-9) is a functionalized thiazole heterocycle supplied as a hydrochloride salt, with a molecular weight of 208.67 g/mol [1]. The core ethyl 2-aminothiazole-5-carboxylate scaffold serves as a privileged structure in medicinal chemistry, with the hydrochloride salt form enhancing aqueous solubility and handling properties compared to the neutral free base (CAS 32955-21-8) . This compound is established as a key synthetic intermediate in the manufacture of the approved tyrosine kinase inhibitor dasatinib [2].

Supports kinase inhibitor synthesis with a validated dasatinib route.
Hydrochloride salt form for direct use in aqueous reaction media.
Ethyl ester handle enables divergent derivatization to carboxamides or carboxylic acids.

Why Ethyl 2-Aminothiazole-5-Carboxylate Hydrochloride Cannot Be Casually Substituted


The term '2-aminothiazole carboxylate' encompasses a family of compounds with critical structural and physicochemical distinctions that directly impact synthetic utility, reaction performance, and downstream application viability. The hydrochloride salt form of the ethyl ester (CAS 162849-96-9) cannot be assumed interchangeable with the free base (CAS 32955-21-8), the corresponding carboxylic acid (CAS 40283-46-3), or alternative ester derivatives without compromising reaction efficiency and purity profiles . Differences in solubility, reactivity, and handling characteristics between the salt and free base forms are documented , while the ethyl ester moiety is essential for the established dasatinib synthesis route—alternative esters or the carboxylic acid would necessitate different reaction conditions and may produce divergent impurity profiles [1].

Salt form Free base or alternative salts may shift aqueous solubility and handling, potentially altering reaction performance.
Ester identity Methyl ester or carboxylic acid analogs may not transfer directly; the ethyl ester is integral to the established dasatinib route.
Scaffold context Other 2-aminothiazole derivatives lack peer-reviewed synthetic yield validation; class-level inference may not guarantee reproducible results.

Ethyl 2-Aminothiazole-5-Carboxylate Hydrochloride: Quantitative Differentiation Evidence for Scientific Procurement


Dasatinib Synthesis: Validated Intermediate with Documented Yield

Ethyl 2-aminothiazole-5-carboxylate is a validated starting material for dasatinib synthesis, with a peer-reviewed report documenting an overall yield of 53.4% across seven reaction steps including N-Boc protection, hydrolysis, chlorination, amidation, deprotection, and two nucleophilic substitution steps [1]. This establishes a reproducible, literature-validated synthetic route absent for alternative 2-aminothiazole derivatives.

Synthetic yield
Head-to-head
53.4% overall yield in 7 steps
Supports synthesis route validation
Literature-validated dasatinib route; data absent for alternative derivatives.
Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Hydrochloride Salt: Enhanced Aqueous Solubility Over Free Base

Ethyl 2-aminothiazole-5-carboxylate hydrochloride (CAS 162849-96-9) exhibits aqueous solubility conferred by the hydrochloride salt form, whereas the free base (CAS 32955-21-8) is documented as insoluble in water across multiple supplier specifications [1]. The hydrochloride salt is described as 'soluble in polar solvents such as water and alcohols' , enabling direct use in aqueous reaction media and biological assay buffers without additional solubilization steps.

Aqueous solubility
Head-to-head
Soluble in water vs. insoluble free base
Supports aqueous workflow fit
Qualitative comparison; supplier-reported data.
Formulation Science Biochemical Assays Chemical Handling

Purity Specification: 95% Minimum Purity with MDL Registration

Commercially available ethyl 2-aminothiazole-5-carboxylate hydrochloride is supplied with a minimum purity specification of 95% and is associated with MDL number MFCD11035752 . This contrasts with the free base (CAS 32955-21-8), which is typically supplied at 97-98% purity from major vendors but lacks the hydrochloride salt's aqueous solubility advantages .

Purity specification
Cross-study
≥95% (HCl salt) vs. 97–98% (free base)
Specification review with solubility trade-off
Commercial vendor specifications; application-dependent.
Quality Control Analytical Chemistry Procurement Compliance

Synthetic Versatility: Hydrolysis to Carboxylic Acid Building Block

Ethyl 2-aminothiazole-5-carboxylate hydrochloride can be hydrolyzed to 2-aminothiazole-5-carboxylic acid (CAS 40283-46-3) using NaOH in THF/water (2:1 v/v) under reflux overnight [1]. This provides synthetic access to both the ester and carboxylic acid functionalities from a single procurement, whereas the carboxylic acid itself lacks the ester's utility in nucleophilic acyl substitution reactions.

Divergent access
Head-to-head
Ester → carboxylic acid via NaOH hydrolysis
Supports dual-purpose building block strategy
Requires hydrolysis step; conditions: THF/water, reflux.
Synthetic Methodology Building Block Chemistry Medicinal Chemistry

Kinase Inhibitor Template: Structural Basis for Dasatinib Class

The 2-aminothiazole scaffold, of which ethyl 2-aminothiazole-5-carboxylate is a derivative, was identified through high-throughput screening as a novel Src family kinase inhibitor template, leading to optimization efforts that ultimately produced dasatinib (BMS-354825), a pan-Src inhibitor with nanomolar potency [1]. The 5-carboxylate substitution pattern is essential for subsequent derivatization to the carboxamide pharmacophore present in dasatinib.

Kinase template
Class-level
Validated Src kinase inhibitor template
Supports medicinal chemistry campaigns
Class-level inference; scaffold yielded clinical candidate dasatinib.
Drug Discovery Structure-Activity Relationship Kinase Inhibition

Physical Form: Crystalline Hydrochloride Salt Facilitates Weighing and Handling

Ethyl 2-aminothiazole-5-carboxylate hydrochloride is supplied as a white to off-white crystalline solid , whereas the free base is described as a powder to crystalline material with moisture and light sensitivity [1]. The hydrochloride salt form typically offers improved stability and easier handling characteristics in ambient laboratory conditions compared to the more hygroscopic free base.

Physical form
Cross-study
Crystalline solid with improved ambient handling
Supports weighing and storage reliability
Free base is reported as moisture- and light-sensitive.
Laboratory Operations Process Chemistry Material Handling

Ethyl 2-Aminothiazole-5-Carboxylate Hydrochloride: Optimal Research and Industrial Application Scenarios


Process Chemistry: Dasatinib and Analog Synthesis

This compound is the preferred starting material for dasatinib synthesis, with a validated seven-step route achieving 53.4% overall yield [1]. The ethyl ester functionality is essential for the N-Boc protection and subsequent amidation steps, while the hydrochloride salt form simplifies handling and dissolution in the initial reaction media.

Medicinal Chemistry: 2-Aminothiazole Kinase Inhibitor Scaffold Derivatization

As a derivative of the validated 2-aminothiazole Src kinase inhibitor template that yielded dasatinib [1], this compound serves as a strategic starting point for structure-activity relationship studies. The 5-carboxylate ester provides a synthetic handle for diversification to carboxamides, hydrazides, and other pharmacophoric groups.

Synthetic Methodology: Divergent Building Block for Heterocyclic Libraries

The compound functions as a dual-purpose building block, retaining the ethyl ester for nucleophilic acyl substitution reactions while allowing facile hydrolysis to the carboxylic acid (CAS 40283-46-3) using NaOH in THF/water under reflux [1]. This divergent synthetic utility supports parallel library synthesis and scaffold hopping strategies.

Biochemical Assay Development: Aqueous-Soluble Reagent Preparation

The hydrochloride salt form provides aqueous solubility [1] that enables direct preparation of stock solutions in water or aqueous buffers, eliminating the need for organic co-solvents such as DMSO or ethanol required for the water-insoluble free base . This property is advantageous for biochemical assays, cellular studies, and any application where organic solvent interference must be minimized.

Application
Selection Property
Validation Focus
Dasatinib and analog synthesis
Ethyl ester handle and salt solubility
Route yield and intermediate purity
Kinase inhibitor scaffold studies
2-Aminothiazole template with 5-carboxylate
Structure-activity relationship and template tractability
Divergent heterocyclic library synthesis
Ester-to-acid conversion capability
Hydrolysis efficiency and product purity
Aqueous biochemical assay preparation
Water-soluble hydrochloride salt
Stock solution stability and solvent compatibility

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